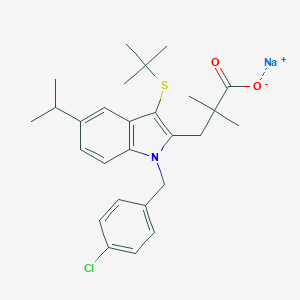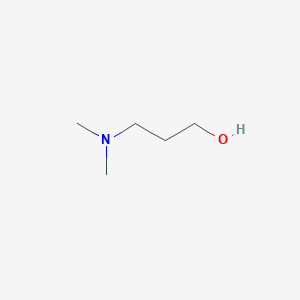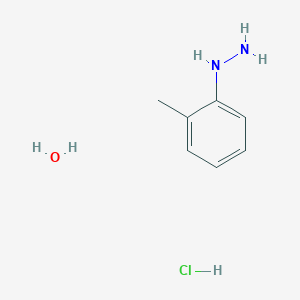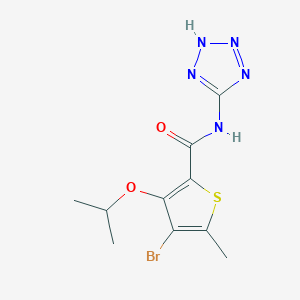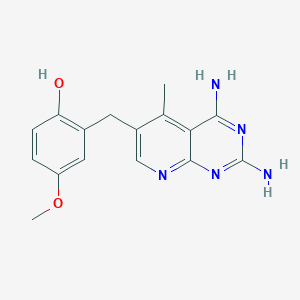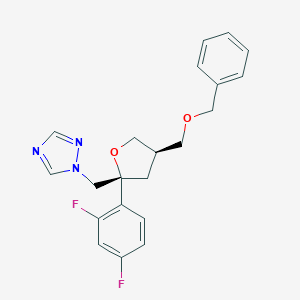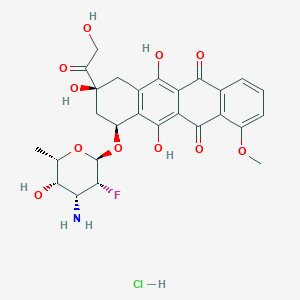
6-溴喹唑啉
描述
Synthesis Analysis
6-Bromoquinazoline can be synthesized using different methods. One approach involves the Skraup reaction starting from 4-bromoaniline, glycerol, and nitrobenzene, achieving a yield of up to 54% under specific conditions (Li Wei, 2011). Another method for synthesizing variants of this compound, such as 6-bromo-2‑chloro‑3-butylquinazolin-4(3H)-one, has been described using available chemicals and assessing their anti-bacterial activity (O. Ouerghi et al., 2021).
Molecular Structure Analysis
The molecular structure of 6-Bromoquinazoline derivatives, such as 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, shows crystallization in the triclinic system with specific unit cell parameters. This structure is stabilized by hydrogen bonds and π-stacking interactions, as detailed through Hirshfeld surfaces and electrostatic surface potential analyses (O. Ouerghi et al., 2021).
Chemical Reactions and Properties
Various chemical reactions involving 6-Bromoquinazoline have been studied, such as its interaction with nucleophilic reagents leading to different derivatives (R. Kuryazov et al., 2010). These reactions are crucial for synthesizing compounds with potential biological activities.
Physical Properties Analysis
The physical properties of 6-Bromoquinazoline derivatives vary based on their specific molecular structures. The crystalline forms, unit cell parameters, and packing interactions significantly influence these properties, as observed in different synthesized derivatives (O. Ouerghi et al., 2021).
Chemical Properties Analysis
The chemical properties of 6-Bromoquinazoline and its derivatives, such as their reactivity with various reagents, are determined by their molecular structures. These properties are essential in understanding their potential applications in medicinal chemistry and other scientific fields (R. Kuryazov et al., 2010).
科学研究应用
- 研究人员已确定6-溴喹唑啉是一种潜在的抗癌剂 . 其结构特征使其成为抑制肿瘤生长和转移的理想候选药物。
- 6-溴喹唑啉具有抗炎特性 . 它可以调节炎症通路,使其与类风湿性关节炎、炎症性肠病和其他炎症性疾病相关。
- 喹唑啉衍生物,包括6-溴喹唑啉,已显示出抗菌作用 . 它们可以作为针对耐药细菌菌株的潜在药物进行研究。
- 一些研究表明6-溴喹唑啉具有镇痛特性 . 它可能作用于疼痛受体或通路,使其与疼痛管理相关。
- 虽然还需要更多研究,但6-溴喹唑啉显示出作为抗病毒化合物的潜力 . 可以进一步研究其对特定病毒的有效性。
- 喹唑啉衍生物,包括6-溴喹唑啉,表现出抗氧化活性 . 这种特性与对抗氧化应激相关疾病有关。
- 此外,6-溴喹唑啉可能具有降压作用 , 可能影响血压调节。
抗癌特性
抗炎作用
抗菌活性
镇痛潜力
抗病毒应用
抗氧化和降压作用
这些应用突出了6-溴喹唑啉在各种治疗环境中的多功能性。 研究人员继续探索其在医药、生物学和杀虫剂开发中的潜力 . 请记住,需要进一步的研究来完全阐明其机制和临床应用。
作用机制
Target of Action
6-Bromoquinazoline is a derivative of quinazoline, a heterocyclic compound that has been shown to have a broad spectrum of biological activities Quinazoline derivatives have been reported to interact with various biological targets, including the intracellular atp binding domain of egfr .
Mode of Action
It’s known that quinazoline derivatives can irreversibly bind with their targets . For instance, acrolein amine quinazolines substituted on the 6-position could irreversibly bind with the intracellular ATP binding domain of EGFR . This irreversible binding could lead to changes in the function of the target protein, potentially inhibiting its activity.
Biochemical Pathways
Quinazoline derivatives have been reported to affect various biochemical pathways, including those involved in cancer, inflammation, bacterial infections, convulsions, and hypertension . The exact downstream effects would depend on the specific targets and their roles in these pathways.
Pharmacokinetics
It’s known that the pharmacokinetics and pharmacodynamics of drugs can be altered due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
Given its potential to irreversibly bind to its targets, it could lead to the inhibition of the target protein’s activity, potentially leading to changes at the cellular level .
Action Environment
For instance, the chlorosulfonation reaction of 6-bromoquinazoline-2,4-dione was found to occur at elevated temperatures .
安全和危害
Safety measures for handling 6-Bromoquinazoline include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
属性
IUPAC Name |
6-bromoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQBSQZDZFVMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590187 | |
| Record name | 6-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89892-21-7 | |
| Record name | 6-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of a 2-(4-chlorophenyl) group affect the cytotoxicity of 4-anilino-6-bromoquinazolines?
A2: Studies indicate that the introduction of a 2-(4-chlorophenyl) substituent to 4-anilino-6-bromoquinazolines generally enhances cytotoxicity and selectivity against HeLa cells []. This suggests the importance of this structural modification for anti-cancer activity.
Q2: What is the significance of replacing the bromine atom in 4-anilino-6-bromoquinazolines with a 4-fluorophenyl group?
A3: Replacing the bromine with a 4-fluorophenyl group in 2-unsubstituted 4-anilinoquinazolines leads to increased cytotoxicity against HeLa cells, even surpassing the potency of Gefitinib (a known EGFR-TK inhibitor) []. This highlights the potential of this substitution for developing more potent anti-cancer agents.
Q3: What are the structural characteristics of the most potent 6-bromoquinazoline derivatives identified in the studies?
A4: Compounds 3g, 3l, and 4l, which exhibited significant EGFR-TK inhibitory activity and cytotoxicity, all possessed either a 2-(4-chlorophenyl) or a 4-fluorophenyl substituent, demonstrating the importance of these structural features for biological activity [].
Q4: Are there any preliminary studies investigating the anti-tumor activity of 6-bromoquinazoline derivatives in cellular models?
A5: Yes, in vitro studies using MTT assays have demonstrated the anti-tumor activity of some novel 4-arylamino-6-bromoquinazolines against BGC-823 and A549 cells, indicating their potential as anti-cancer agents [].
Q5: What analytical techniques have been employed to characterize and study 6-bromoquinazoline derivatives?
A6: Researchers have utilized various spectroscopic techniques to characterize 6-bromoquinazoline derivatives, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR) []. These techniques provide information about the functional groups, structure, and purity of the synthesized compounds.
Q6: Has the concept of structure-activity relationship (SAR) been explored for 6-bromoquinazolines?
A7: Yes, studies have explored the impact of structural modifications on the biological activity of 6-bromoquinazolines. For example, the presence of specific substituents like 2-(4-chlorophenyl) and 4-fluorophenyl groups has been linked to enhanced cytotoxicity and EGFR-TK inhibitory activity [, ]. These findings provide valuable insights for designing more potent and selective 6-bromoquinazoline-based drug candidates.
Q7: Beyond anti-cancer activity, are there other potential applications of 6-bromoquinazoline derivatives being explored?
A8: Research suggests potential antimicrobial applications for 6-bromoquinazoline derivatives. One study highlighted the promising antibacterial activity of a specific derivative (VMA–13–06) against various bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Klebsiella pneumonia []. This finding opens avenues for further investigation into the development of novel antimicrobial agents based on the 6-bromoquinazoline scaffold.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



